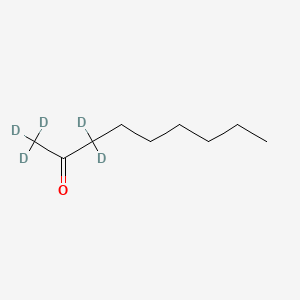
2-Nonanone-1,1,1,3,3-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonanone-1,1,1,3,3-D5: is a deuterated analog of 2-Nonanone, a ketone with the chemical formula C9H18O. The deuterium labeling at positions 1, 1, 1, 3, and 3 makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Deuterium Exchange Reaction: One common method for preparing 2-Nonanone-1,1,1,3,3-D5 involves the deuterium exchange reaction. This process typically uses a deuterium source such as deuterium oxide (D2O) or deuterated solvents in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms.
Grignard Reaction: Another method involves the Grignard reaction, where a deuterated Grignard reagent reacts with a suitable precursor to form the deuterated ketone.
Industrial Production Methods: Industrial production of this compound often involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Nonanone-1,1,1,3,3-D5 can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols, such as 2-Nonanol-1,1,1,3,3-D5, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid-1,1,1,3,3-D5.
Reduction: 2-Nonanol-1,1,1,3,3-D5.
Substitution: Various substituted nonanones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Nonanone-1,1,1,3,3-D5 is widely used as an internal standard in mass spectrometry due to its unique isotopic labeling, which helps in the accurate quantification of compounds.
Biology: In biological studies, it is used to trace metabolic pathways and study enzyme kinetics, as the deuterium atoms provide a distinct signal in NMR spectroscopy.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, this compound is used in the synthesis of deuterated compounds, which are valuable in various chemical processes and product formulations .
Mécanisme D'action
The mechanism of action of 2-Nonanone-1,1,1,3,3-D5 primarily involves its role as a tracer or standard in analytical techniques. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, allowing for precise identification and quantification of compounds. The molecular targets and pathways involved depend on the specific application, such as enzyme studies or metabolic tracing .
Comparaison Avec Des Composés Similaires
2-Nonanone: The non-deuterated analog, used in similar applications but lacks the distinct isotopic labeling.
2-Heptanone: A shorter-chain analog with similar chemical properties but different physical properties.
2-Octanone: Another analog with one less carbon atom, used in flavor and fragrance industries.
Uniqueness: 2-Nonanone-1,1,1,3,3-D5 is unique due to its deuterium labeling, which makes it particularly valuable in analytical chemistry for precise measurements and studies involving isotopic effects .
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
147.27 g/mol |
Nom IUPAC |
1,1,1,3,3-pentadeuteriononan-2-one |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2 |
Clé InChI |
VKCYHJWLYTUGCC-QCCORQSASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCCCC |
SMILES canonique |
CCCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
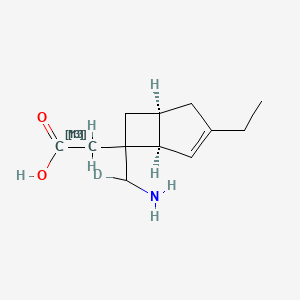
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
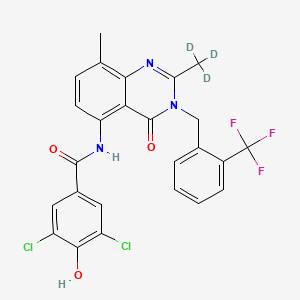

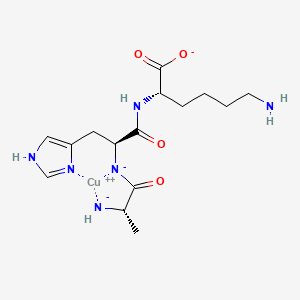

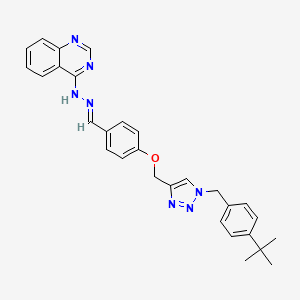
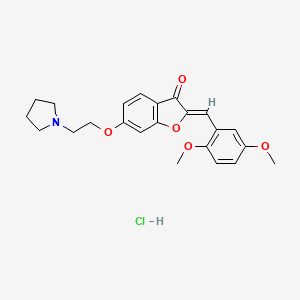
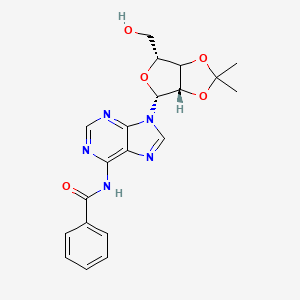
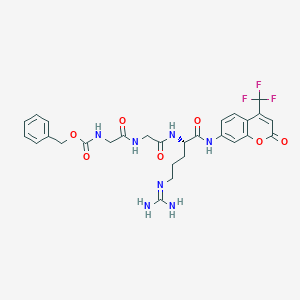

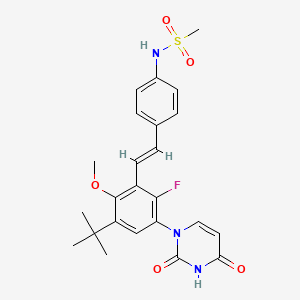
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
